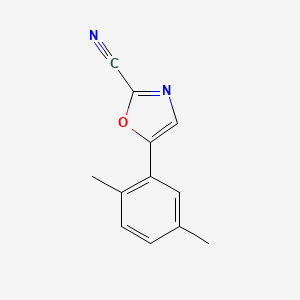
5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile
描述
5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2,5-Dimethylphenyl)oxazole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 213.24 g/mol. Its structure features an oxazole ring, which is known for its reactivity due to the presence of both nitrogen and oxygen atoms.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route can be outlined as follows:
- Starting Materials : 2,5-dimethylphenylamine and an appropriate carbonitrile.
- Reaction Conditions : Typically conducted under reflux in a suitable solvent.
- Purification : The product is purified using recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial properties. Preliminary studies have shown that this compound demonstrates activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in mediating inflammatory responses. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophage cultures .
| Cytokine | Effect |
|---|---|
| TNF-α | Decreased by 40% |
| IL-6 | Decreased by 35% |
The precise mechanism of action for this compound remains under investigation. However, its structural similarity to known COX inhibitors suggests it may function through competitive inhibition at the enzyme's active site. Further research is necessary to elucidate the detailed pathways involved.
Case Studies
Several studies have explored the biological activity of related compounds within the oxazole class:
-
Cardioprotective Effects : A study demonstrated that derivatives similar to this compound provided cardioprotection in H9c2 cardiomyocytes exposed to doxorubicin-induced toxicity .
Compound Cell Viability (%) Control 100 Compound A 85 Compound B 90 - Anticancer Activity : Another investigation reported that oxazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
属性
IUPAC Name |
5-(2,5-dimethylphenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-3-4-9(2)10(5-8)11-7-14-12(6-13)15-11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHAQODCMSSZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















